![molecular formula C9H9NO3 B2847086 4-[(Methylamino)carbonyl]benzoic acid CAS No. 23754-45-2](/img/structure/B2847086.png)
4-[(Methylamino)carbonyl]benzoic acid
Overview
Description
4-[(Methylamino)carbonyl]benzoic acid, also known as 4-(Methylamino)benzoic acid, is an important intermediate for the production of pharmaceutical products, dyes, flavors, and preservatives . It has a molecular formula of C9H9NO3 and a molecular weight of 179.17 .
Molecular Structure Analysis
The molecular structure of 4-[(Methylamino)carbonyl]benzoic acid consists of a benzene ring substituted with a carboxylic acid group (COOH) and a methylamino carbonyl group (CNC=O) .Physical And Chemical Properties Analysis
4-[(Methylamino)carbonyl]benzoic acid is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 321.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Organic Building Blocks
“4-(methylcarbamoyl)benzoic acid” is used as an organic building block in synthetic chemistry . It is often used in the synthesis of more complex organic compounds .
Intermediate in Drug Synthesis
This compound is used as an intermediate in the synthesis of certain drugs . For example, it is used in the synthesis of "8-[2,6-Dichloro-3-[4-[4-(methylcarbamoyl)benzoyl]-piperazine-1-carbonyl]benzyloxy]-2-methylquinoline" .
UV-absorbers
Derivatives of benzophenone, which can be synthesized from “4-(methylcarbamoyl)benzoic acid”, are frequently used as UV-absorbers . For instance, 4,4-dihydroxybenzophenone is used as a UV-absorber in sunscreen cream .
Dyes and Fragrances
Benzophenone derivatives are also used in the synthesis of dyes and fragrances . The specific role of “4-(methylcarbamoyl)benzoic acid” in these syntheses would depend on the particular dye or fragrance being produced .
Insecticides
Benzophenone derivatives are used in the synthesis of certain insecticides . “4-(methylcarbamoyl)benzoic acid” could potentially be used as a starting material in these syntheses .
Corrosion Inhibitors
Benzoic acid derivatives have been studied for their potential as corrosion inhibitors . While the specific use of “4-(methylcarbamoyl)benzoic acid” in this context is not mentioned, it is possible that it could be used in similar applications .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that benzoic acid derivatives can have antimicrobial properties . They may interact with microbial cells, leading to changes in cell function and potentially cell death .
Biochemical Pathways
Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 4-(methylcarbamoyl)benzoic acid may also be involved in similar metabolic pathways.
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w value, suggests it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(methylcarbamoyl)benzoic acid. For instance, temperature and humidity can affect the solubility and stability of the compound . Additionally, the compound’s action may be influenced by the pH of the environment, as this can affect the ionization state of the compound and thus its interaction with targets .
properties
IUPAC Name |
4-(methylcarbamoyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTCRZMJZJPYEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methylamino)carbonyl]benzoic acid | |
CAS RN |
23754-45-2 | |
Record name | 4-[(Methylamino)carbonyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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